molecular formula C18H20N2O2 B1222242 (Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone

(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone

Cat. No. B1222242
M. Wt: 296.4 g/mol
InChI Key: LLPGQOJUSXJAJH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furanyl-[4-(3-phenylprop-2-enyl)-1-piperazinyl]methanone is a member of styrenes.

Scientific Research Applications

Corrosion Inhibition

  • Inhibitive Effect on Mild Steel Corrosion: The derivatives of (furan-2-yl)(phenyl)methanone, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, have been studied for their ability to inhibit the corrosion of mild steel in an acidic medium. These compounds demonstrated significant inhibition efficiency, with one derivative showing up to 80% effectiveness. This indicates potential applications in protecting metals from corrosion in industrial contexts (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmaceutical Research

  • Synthesis and Inhibitory Effects on Vascular Smooth Muscle Cells (VSMC)

    A study focusing on the synthesis of (furan-2-yl)(phenyl)methanone derivatives explored their inhibitory activities against VSMC proliferation. This research found that certain new compounds showed potential in vitro activity, suggesting therapeutic applications in conditions involving vascular smooth muscles (Li Qing-shan, 2011).

  • Antidepressant and Antianxiety Activities

    Research into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has demonstrated antidepressant and antianxiety activities in animal models. This indicates potential pharmaceutical applications for mental health disorders (Kumar et al., 2017).

  • Protein Tyrosine Kinase Inhibitory Activity

    Derivatives of furan-2-yl(phenyl)methanone were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, comparable to or even better than genistein, a reference compound. This suggests potential applications in cancer therapy or other diseases involving tyrosine kinase activity (Zheng et al., 2011).

properties

Product Name

(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

furan-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H20N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+

InChI Key

LLPGQOJUSXJAJH-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.